molecular formula C16H35N B100053 N,N-Dibutyl-2-ethylhexylamine CAS No. 18240-51-2

N,N-Dibutyl-2-ethylhexylamine

Cat. No.: B100053
CAS No.: 18240-51-2
M. Wt: 241.46 g/mol
InChI Key: HVKQOPBXSVRTFF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-ethylhexylamine is an organic compound with the molecular formula C16H35N. It is a tertiary amine characterized by the presence of two butyl groups and one 2-ethylhexyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutyl-2-ethylhexylamine can be synthesized through the alkylation of dibutylamine with 2-ethylhexyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amine oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-ethylhexylamine finds applications in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-ethylhexylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in reactions that involve the transfer of the amine group to other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are fundamental to its reactivity and applications.

Comparison with Similar Compounds

  • N,N-Dibutylamine
  • N,N-Diethylhexylamine
  • N,N-Dibutyl-1-octanamine

Comparison: N,N-Dibutyl-2-ethylhexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

IUPAC Name

N,N-dibutyl-2-ethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKQOPBXSVRTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939585
Record name N,N-Dibutyl-2-ethylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-51-2
Record name N,N-Dibutyl-2-ethyl-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-2-ethylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibutyl-2-ethylhexan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-2-ethylhexylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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